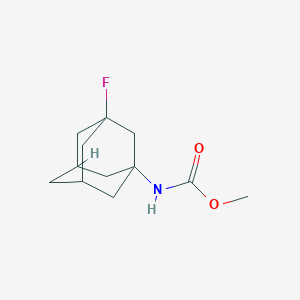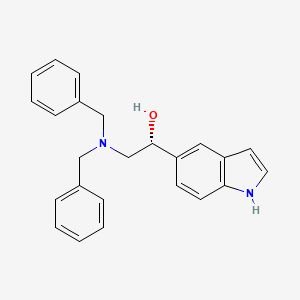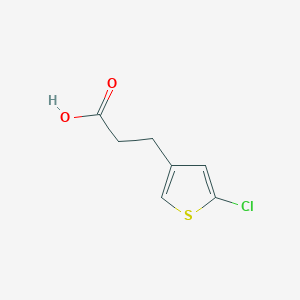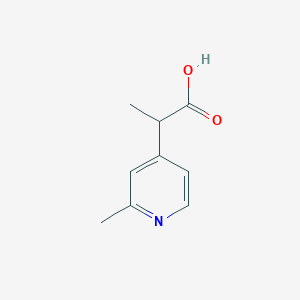![molecular formula C10H11ClFNO B13062716 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is an organic compound that features a unique combination of a chloro-fluorobenzyl group and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine typically involves the reaction of 4-chloro-3-fluorobenzyl alcohol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring may contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(3-fluorobenzyloxy)aniline: This compound shares a similar benzyl group but differs in the presence of an aniline moiety instead of an azetidine ring.
3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid: This compound has a similar benzyl group but contains a boronic acid functional group.
Uniqueness
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11ClFNO |
|---|---|
Molekulargewicht |
215.65 g/mol |
IUPAC-Name |
3-[(4-chloro-3-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI-Schlüssel |
OPUGSXATSOUZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)


![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)




![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
